molecular formula C9H7FO2 B8798567 (5-Fluorobenzofuran-3-yl)methanol

(5-Fluorobenzofuran-3-yl)methanol

Cat. No.: B8798567
M. Wt: 166.15 g/mol
InChI Key: POIRAUHZMOVJQN-UHFFFAOYSA-N
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Description

(5-Fluorobenzofuran-3-yl)methanol is a fluorinated benzofuran derivative featuring a hydroxymethyl group (-CH₂OH) at the 3-position and a fluorine atom at the 5-position of the benzofuran core.

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(5-fluoro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2

InChI Key

POIRAUHZMOVJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Fluorine at position 5 increases electronegativity, polarizing the benzofuran ring and enhancing intermolecular interactions (e.g., π-π stacking in sulfonyl derivatives ).
  • Steric Effects : Bulkier substituents (e.g., sulfonyl or dioxoloindole groups) may hinder molecular packing, as seen in the dihedral angle of 80.96° in the sulfonyl derivative , whereas smaller groups like -CH₂OH allow tighter stacking.

Physical and Chemical Properties

Melting Points and Intermolecular Interactions:

Compound Melting Point (K) Dominant Interactions Reference
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 375–376 π-π stacking, C–H⋯O hydrogen bonds
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 436–437 O–H⋯O hydrogen-bonded dimers
This compound (predicted) N/A O–H⋯O/F hydrogen bonds -
  • The acetic acid derivative exhibits a higher melting point due to strong hydrogen-bonded dimer formation, whereas sulfonyl derivatives rely on weaker π-π interactions.
  • The hydroxymethyl group in the target compound may promote similar hydrogen bonding as the acetic acid group, suggesting comparable thermal stability.

Pharmacological Potential

  • Antimicrobial Activity : Methylsulfanyl and acetic acid substituents in benzofuran derivatives are associated with antibacterial and antifungal properties .
  • Antitumor Applications : The pyrrole-2,5-dione moiety in the patented compound highlights the role of fused heterocycles in enhancing cytotoxicity.
  • Solubility and Bioavailability: The hydroxymethyl group in this compound could improve aqueous solubility compared to lipophilic analogs (e.g., sulfonyl or methylsulfanyl derivatives), making it more suitable for drug formulation .

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